2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring with a cycloheptapyridazinone core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine under basic conditions.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the cycloheptapyridazinone core.
Final Coupling: The final step involves coupling the piperazine derivative with the cycloheptapyridazinone core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with similar structural features, used in various chemical applications.
Uniqueness
2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one stands out due to its unique combination of a piperazine ring and a cycloheptapyridazinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H34N4O4 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C24H34N4O4/c1-30-21-10-9-19(23(31-2)24(21)32-3)16-26-11-13-27(14-12-26)17-28-22(29)15-18-7-5-4-6-8-20(18)25-28/h9-10,15H,4-8,11-14,16-17H2,1-3H3 |
InChI Key |
QSGDAUIEGVASNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=C4CCCCCC4=N3)OC)OC |
Origin of Product |
United States |
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